

Cask-IN-1: A Technical Guide to a Selective CASK Kinase Inhibitor

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Compound of Interest				
Compound Name:	Cask-IN-1			
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Disclaimer: The following document is a technical guide for a hypothetical selective CASK kinase inhibitor, herein referred to as **Cask-IN-1**. As of the latest literature review, a specific molecule with this designation is not publicly documented. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the characterization and potential application of a selective inhibitor for the Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK).

Introduction to CASK as a Therapeutic Target

Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK) is a unique scaffolding protein belonging to the membrane-associated guanylate kinase (MAGUK) superfamily.[1] It possesses a multi-domain structure that includes a calmodulin-dependent protein kinase (CaMK)-like domain, a PDZ domain, an SH3 domain, and a guanylate kinase-like (GK) domain. [2] This architecture allows CASK to function as a crucial organizer of protein complexes at the synapse and other cellular junctions, playing significant roles in synaptic transmembrane protein anchoring and ion channel trafficking.[1]

CASK's involvement in a multitude of signaling pathways makes it a compelling, albeit challenging, therapeutic target. It has been implicated in neuronal development, learning and memory, and cell proliferation.[3][4] Dysregulation of CASK function has been associated with intellectual disability, neurological defects, and certain types of cancer.[1][5] The development of a selective CASK kinase inhibitor like the hypothetical **Cask-IN-1** could provide a powerful tool to probe CASK biology and potentially lead to novel therapeutic interventions.



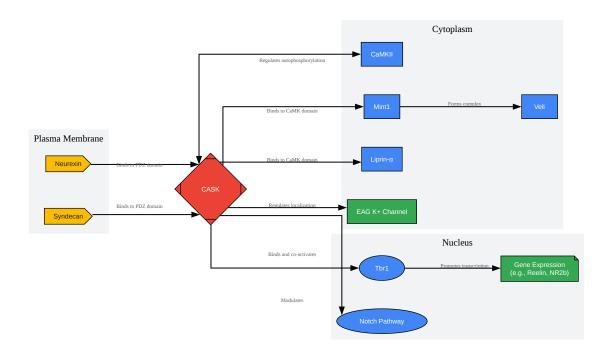
CASK Signaling Pathways

CASK is a central node in several signaling networks. Its scaffolding function allows it to bring together various signaling molecules, while its kinase activity, though atypical, can modulate the function of its binding partners.[2][6]

One of the well-characterized pathways involves CASK's interaction with CaMKII to regulate neuronal growth and calcium signaling.[3][4] CASK can influence CaMKII autophosphorylation, a key event in learning and memory.[3][4] Furthermore, CASK has been shown to regulate the Notch signaling pathway, implicating it in cell proliferation and differentiation.[5] In pancreatic cancer, for instance, CASK acts as a tumor promoter by modulating the Notch pathway.[5]

Below is a diagram illustrating some of the key known signaling interactions of CASK.





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Figure 1: CASK Signaling Interactions.

Quantitative Data for Cask-IN-1 (Hypothetical)



The following tables present hypothetical but realistic quantitative data for **Cask-IN-1**, a selective CASK kinase inhibitor. This data is for illustrative purposes to guide the characterization of such a compound.

Table 1: Biochemical Potency of Cask-IN-1

Parameter	Value	Description
IC50 (CASK)	25 nM	The half-maximal inhibitory concentration of Cask-IN-1 against CASK in a biochemical assay.
Ki (CASK)	15 nM	The inhibition constant of Cask-IN-1 for CASK, indicating binding affinity.
Mode of Inhibition	ATP-competitive	Cask-IN-1 binds to the ATP- binding site of the CASK kinase domain.

Table 2: Kinase Selectivity Profile of Cask-IN-1



Kinase	% Inhibition @ 1 μM	IC50 (nM)
CASK	98%	25
CaMKIIα	15%	> 10,000
PKA	5%	> 10,000
ROCK1	8%	> 10,000
GSK3β	12%	> 10,000
SRC	3%	> 10,000
ABL1	1%	> 10,000
CDK2	6%	> 10,000
p38α	9%	> 10,000
JNK1	4%	> 10,000

Table 3: Cellular Activity of Cask-IN-1



Assay	Cell Line	EC50	Description
Target Engagement	HEK293 (overexpressing CASK)	150 nM	Concentration of Cask-IN-1 required to occupy 50% of CASK in a cellular context.
p-Neurexin-1β Inhibition	SH-SY5Y (neuronal)	300 nM	Inhibition of CASK- mediated phosphorylation of its substrate Neurexin- 1β.
Cell Proliferation (Notch-dependent)	AsPC-1 (pancreatic cancer)	500 nM	Inhibition of proliferation in a cancer cell line where CASK is known to promote growth via the Notch pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a selective kinase inhibitor. The following are standard protocols that would be employed to generate the data presented for the hypothetical **Cask-IN-1**.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

Objective: To determine the in vitro potency (IC50) of Cask-IN-1 against recombinant CASK.

Materials:

- Recombinant human CASK enzyme
- Biotinylated peptide substrate (e.g., derived from Neurexin)
- ATP
- Europium-labeled anti-phospho-substrate antibody



- Streptavidin-Allophycocyanin (SA-APC)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Cask-IN-1 (serially diluted in DMSO)
- 384-well low-volume plates

Procedure:

- Prepare serial dilutions of **Cask-IN-1** in DMSO, and then dilute in assay buffer.
- Add 2 μL of the diluted **Cask-IN-1** or DMSO (control) to the wells of a 384-well plate.
- Add 4 μL of a solution containing the CASK enzyme and the biotinylated peptide substrate to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 μ L of ATP solution (at a concentration close to the Km for CASK).
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 5 μL of a detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
- Calculate the ratio of the emission signals (665/615) and plot the results against the inhibitor concentration.
- Determine the IC50 value using a four-parameter logistic fit.

Kinase Selectivity Profiling (e.g., KINOMEscan™)



Objective: To assess the selectivity of **Cask-IN-1** against a broad panel of human kinases.

Methodology: This assay is typically performed as a service by specialized companies. The general principle is a competition binding assay.

- An affinity tag-fused DNA-labeled kinase is incubated with the test compound (Cask-IN-1)
 and an immobilized, active-site directed ligand.
- The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.
- The results are reported as percent inhibition at a given concentration (e.g., 1 μ M) or as a Kd value.

Cellular Target Engagement Assay (e.g., NanoBRET™)

Objective: To confirm that **Cask-IN-1** can bind to CASK within a live cell and to determine its cellular potency.

Materials:

- HEK293 cells
- Plasmid encoding CASK fused to NanoLuc® luciferase
- Fluorescent tracer that binds to CASK
- Cask-IN-1
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

- Transfect HEK293 cells with the CASK-NanoLuc® fusion plasmid.
- Plate the transfected cells in a 96-well plate.

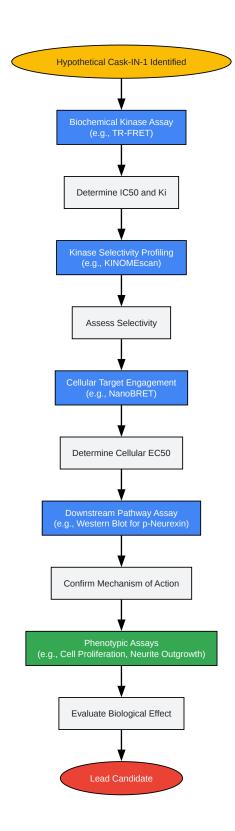


- Prepare serial dilutions of Cask-IN-1.
- Add the fluorescent tracer to the cells, followed by the addition of the diluted Cask-IN-1.
- Add the NanoBRET™ substrate and inhibitor mix.
- Incubate for 2 hours at 37°C.
- Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
- Calculate the BRET ratio (acceptor emission/donor emission).
- Plot the BRET ratio against the inhibitor concentration to determine the EC50 of target engagement.

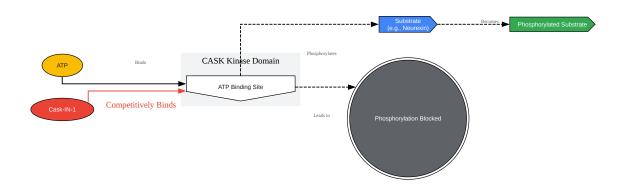
Visualizations of Experimental Workflow and Mechanism of Action

The following diagrams illustrate the logical flow of experiments for characterizing a selective CASK inhibitor and its proposed mechanism of action.









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